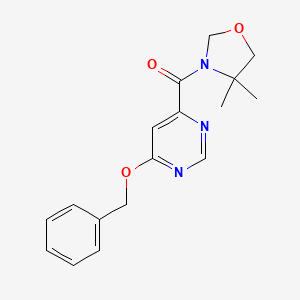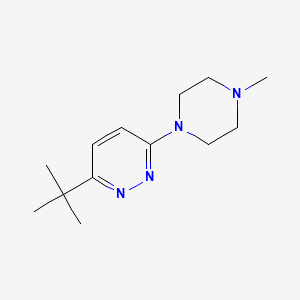
3-(Tert-butyl)-6-(4-methylpiperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . The tert-butyl and methyl groups are likely to influence the compound’s properties significantly, but without specific information, it’s hard to say exactly how .
Molecular Structure Analysis
The molecular structure would be based on the piperazine ring, with the tert-butyl and methyl groups attached at the 3 and 6 positions, respectively . The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and others . The tert-butyl and methyl groups would likely influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the piperazine ring and the attached tert-butyl and methyl groups . These could include factors like boiling point, density, and others .Applications De Recherche Scientifique
Water Oxidation Catalysis
A study involving the synthesis and characterization of a new family of Ru complexes highlights the application of pyridazine ligands in catalyzing water oxidation. The research demonstrated that these complexes, when combined with certain axial ligands, could efficiently catalyze oxygen evolution in aqueous solutions, showcasing their potential in energy conversion and storage applications (Zong & Thummel, 2005).
Histamine H4 Receptor Ligands
In the realm of medicinal chemistry, a series of 2-aminopyrimidines, closely related to pyridazine derivatives, were synthesized as ligands for the histamine H4 receptor. These compounds, particularly 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown promise as anti-inflammatory and antinociceptive agents, underlining their potential in developing new therapeutic options (Altenbach et al., 2008).
Metalation and Synthesis of Diazines
The tert-butylsulfinyl and tert-butylsulfonyl groups have been employed as directing groups for the metalation of pyridazine and pyrazine derivatives. This method has enabled the synthesis of various functionalized products with good yields, showcasing the versatility of pyridazine derivatives in synthetic organic chemistry (Turck et al., 1998).
Dopamine D4 Receptor Agonists
Pyridazine derivatives have been investigated for their affinity and selectivity towards dopamine D4 receptors. A notable compound from this class demonstrated significant agonist efficacy, which was further confirmed by its ability to induce penile erection in vivo. This highlights the potential of pyridazine derivatives in studying and treating disorders related to the dopamine system (Enguehard-Gueiffier et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
It is suggested that the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, which is responsible for protein degradation .
Result of Action
In the context of protacs, the intended result is typically the degradation of a specific target protein .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-tert-butyl-6-(4-methylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-13(2,3)11-5-6-12(15-14-11)17-9-7-16(4)8-10-17/h5-6H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKFBMPKQOMEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-(4-methylpiperazin-1-yl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)
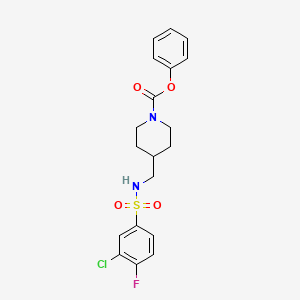
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)
![N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2868953.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2868955.png)
![2-Methoxy-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2868958.png)

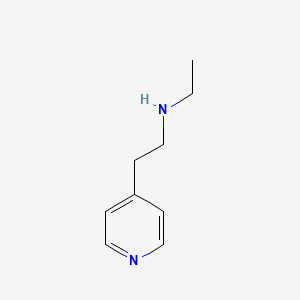

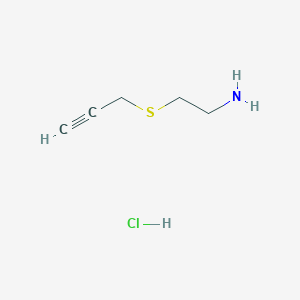
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)
